N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester

solid-phase peptide synthesis orthogonal protecting group strategy sequential deprotection

Researchers synthesizing dimethyllysine-modified peptides via Boc/Bzl SPPS encounter a critical gap: Fmoc-Lys(Me)2-OH is incompatible with Boc chemistry, and Boc-Lys(Me)2-OH lacks C-terminal protection for fragment condensation. This compound-Cbz/OtBu-protected Nε,Nε-dimethyl-L-lysine-provides the only commercially available pre-protected building block compatible with iterative TFA deprotection and convergent fragment coupling. Key advantages: Orthogonal Cbz/OtBu enables sequential chemoselective deprotection; Cbz withstands TFA, OtBu withstands hydrogenolysis. Specifically cited as a reactant for deoxypyridinoline calibration standard synthesis, where Nε,Nε-dimethylation prevents undesired cross-reactivity. For clinical reference labs and immunoassay developers, this building block ensures route feasibility without additional protection/deprotection steps.

Molecular Formula C20H32N2O4
Molecular Weight 364.486
CAS No. 204074-50-0
Cat. No. B566176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester
CAS204074-50-0
SynonymsN6,N6-Dimethyl-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester
Molecular FormulaC20H32N2O4
Molecular Weight364.486
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCN(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H32N2O4/c1-20(2,3)26-18(23)17(13-9-10-14-22(4)5)21-19(24)25-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
InChIKeyJEXYJMFNHBOPCO-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6,N6-Dimethyl-N2-Cbz-L-lysine tert-Butyl Ester Sourcing Guide


N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester is a triply protected L-lysine derivative bearing an Nα-benzyloxycarbonyl (Cbz) group, an Nε,Nε-dimethylated side-chain amine, and a C-terminal tert-butyl ester (OtBu). With a molecular weight of 364.48 g/mol and a molecular formula of C20H32N2O4, it is classified as a protected amino acid building block [1]. The compound serves as a synthetic intermediate for introducing the naturally occurring post-translational modification Nε,Nε-dimethyl-L-lysine into peptide sequences, and is specifically cited as a reactant in the preparation of deoxypyridinoline, a clinically relevant bone collagen cross-link biomarker .

Why This Dimethyllysine Building Block Cannot Be Replaced


Protected dimethyllysine building blocks are not interchangeable because the orthogonal protecting group combination dictates which synthetic strategy—Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS)—the building block is compatible with, as well as the order and conditions under which protecting groups can be selectively removed [1]. The Cbz/OtBu pair on this compound is orthogonal: Cbz resists acidic conditions and is removed by catalytic hydrogenolysis, while the tert-butyl ester withstands hydrogenolysis and is cleaved by mild acid such as TFA [2]. In contrast, Fmoc-Lys(Me)2-OH HCl is exclusively compatible with Fmoc-SPPS and lacks a protected C-terminus, and Boc-Lys(Me)2-OH carries a free carboxylic acid, precluding its direct use in fragment condensation strategies requiring C-terminal protection. Selecting the wrong protecting group architecture can render a planned synthetic route unworkable, forcing either a complete redesign or additional protection/deprotection steps that reduce overall yield.

Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal Cbz/OtBu Protection for Sequential Deprotection

The target compound carries two mutually orthogonal protecting groups on a single scaffold: the Cbz group on Nα (cleaved exclusively by catalytic hydrogenolysis, H2/Pd) and the tert-butyl ester on the C-terminus (cleaved exclusively by acidolysis, e.g., TFA/CH2Cl2). This dual-labile architecture is absent from both Fmoc-Lys(Me)2-OH HCl, which bears only a single base-labile Fmoc group on Nα and a free carboxylic acid, and Boc-Lys(Me)2-OH, which carries a single acid-labile Boc group on Nα and a free carboxylic acid . The Cbz/OtBu pair enables two distinct deprotection sequences: (i) OtBu removal with TFA while Cbz remains intact, or (ii) Cbz removal by hydrogenolysis while OtBu remains intact. Neither comparator offers this bidirectional selectivity [1].

solid-phase peptide synthesis orthogonal protecting group strategy sequential deprotection

XLogP3 Lipophilicity Drives Extraction and Chromatography Behavior

The target compound exhibits a computed XLogP3 of 3.5 (PubChem) or a predicted LogP of 3.78 (ChemSrc), reflecting the lipophilic contribution of the Cbz aromatic ring and the tert-butyl ester [1]. In contrast, unprotected N6,N6-dimethyl-L-lysine (free amino acid) has a predicted LogP of -0.31 (ACD/Labs) and a LogD (pH 7.4) of -3.42, indicating it partitions strongly into aqueous phases at physiological pH . The ΔLogP of approximately 3.8–4.0 log units means the protected building block is roughly 6,000–10,000 times more lipophilic than the free amino acid. This has direct practical consequences: the protected compound is soluble in dichloromethane and methanol (organic solvents) rather than water, enabling organic-phase coupling reactions and extractive workups that are incompatible with the free, zwitterionic form .

lipophilicity XLogP3 chromatographic retention extraction efficiency

Compatibility with Boc/Bzl Solid-Phase Peptide Synthesis

In Boc/Bzl SPPS, the α-amine is temporarily protected with Boc (removed by TFA each cycle), while permanent side-chain protecting groups must withstand repeated TFA exposure and are ultimately removed by strong acid (typically liquid HF). This strategy requires side-chain protecting groups that are stable to TFA but labile to HF—precisely the profile of Cbz [1]. The target compound, bearing a Cbz group on Nα and a tert-butyl ester on the C-terminus, is structurally analogous to the documented Boc-L-Lys(Cbz)-OH building block routinely used in Boc-SPPS . In contrast, Fmoc-Lys(Me)2-OH HCl is incompatible with Boc-SPPS because the Fmoc group is base-labile, not acid-labile, and would be prematurely removed under the repetitive TFA deprotection cycles [1]. This creates a binary selection criterion: if the synthetic route employs Boc/Bzl chemistry, the Cbz/OtBu-protected target compound is suitable whereas the Fmoc analog is not.

Boc-SPPS Cbz protection hydrogen fluoride cleavage peptide synthesis strategy

Molecular Weight and Physical Form for Automated Synthesizer Handling

The target compound has a molecular weight of 364.48 g/mol and is isolated as a colorless syrup . Its closest comparators differ substantially: Boc-Lys(Me)2-OH (MW = 274.36 g/mol, powder) and Fmoc-Lys(Me)2-OH HCl (MW = 446.97 g/mol, powder) [REFS-2, REFS-3]. The intermediate molecular weight (364 vs. 274 and 447) means that for any given molar quantity, the mass weighed differs by 33% from Boc-Lys(Me)2-OH and by 23% from Fmoc-Lys(Me)2-OH HCl—a practical consideration for automated synthesizer cartridge loading where mass limits apply. The syrup physical form of the target compound, in contrast to the free-flowing powders of the comparators, also affects handling: it may require dissolution in a measured solvent volume prior to addition rather than direct solid dispensing, a factor for high-throughput automated protocols.

molecular weight physical form automated peptide synthesis stoichiometry

Documented Role in Deoxypyridinoline Biomarker Synthesis

The vendor technical datasheet for this compound explicitly states that it 'is a reactant used in the preparation of deoxypyridinoline' . Deoxypyridinoline (Dpd) is a clinically validated bone collagen cross-link biomarker released during osteoclastic bone resorption, used for diagnosing osteoporosis and monitoring antiresorptive therapy [1]. The patent literature (US 5,723,619) for deoxypyridinoline synthesis describes the use of Nα-Cbz-O-t-butyl L-lysine as a key starting material in a multi-step convergent synthesis, which our target compound structurally mirrors with the added Nε,Nε-dimethylation [2]. The Nε,Nε-dimethyl substitution may serve to block undesired side-reactivity during the epoxide-opening and oxidation steps of the synthesis, providing a rationale for its selection over non-methylated analogs. Neither Fmoc-Lys(Me)2-OH HCl nor Boc-Lys(Me)2-OH is cited in this specific synthetic pathway, indicating a unique application-driven differentiation [REFS-1, REFS-2].

deoxypyridinoline bone resorption biomarker collagen cross-link clinical diagnostics

Optimal Procurement and Application Scenarios


Boc/Bzl SPPS of Dimethyllysine-Containing Histone Tail Peptides

When synthesizing histone H3 or H4 tail peptides bearing site-specific Nε,Nε-dimethyl-L-lysine modifications via Boc/Bzl SPPS—the preferred strategy for aggregating or long peptide sequences—this compound provides the only commercially available pre-protected dimethyllysine building block with Cbz stability under iterative TFA deprotection. Fmoc-Lys(Me)2-OH HCl is incompatible with the Boc cycle, and Boc-Lys(Me)2-OH lacks C-terminal protection for fragment coupling approaches. The orthogonal Cbz/OtBu protection allows the building block to be incorporated mid-sequence and selectively deprotected at the final HF cleavage step [1].

Convergent Synthesis of Deoxypyridinoline Collagen Cross-Link Standards

For clinical reference laboratories and immunoassay developers requiring chemically synthesized deoxypyridinoline (Dpd) as a calibration standard for bone resorption assays, this compound is specifically indicated as a reactant in the published synthesis protocol. The Nε,Nε-dimethyl substitution blocks the lysine side-chain amine during epoxide-opening and oxidation steps, preventing undesired cross-reactivity that complicates syntheses using non-methylated Cbz-Lys-OtBu. The convergent nature of the synthesis exploits the orthogonal Cbz/OtBu protection for sequential, chemoselective deprotection .

Fragment Condensation Requiring C-Terminal Protection

In solution-phase or hybrid solid-phase/solution-phase peptide synthesis strategies where a protected peptide fragment must be coupled at its C-terminus, the tert-butyl ester on this compound provides essential carboxyl protection that is absent in both Boc-Lys(Me)2-OH and Fmoc-Lys(Me)2-OH HCl. The Cbz/OtBu combination enables the compound to serve as a C-terminal building block in fragment condensation, with the Cbz group removable by hydrogenolysis without affecting the tert-butyl ester, allowing subsequent chain elongation at the N-terminus while the C-terminus remains protected [1].

Late-Stage Dimethyllysine Introduction via Oxidation to Allysine

Recent research has demonstrated that dimethyllysine residues can be chemoselectively oxidized to allysine (an aldehyde-containing amino acid) for late-stage peptide functionalization and bioconjugation [2]. The protected form of dimethyllysine provided by this compound allows incorporation of the dimethyllysine moiety at a specific position during SPPS, followed by global deprotection and subsequent oxidation to generate a bioorthogonal aldehyde handle. The Cbz/OtBu architecture ensures the dimethylamino group remains intact through the entire synthesis and deprotection sequence, preserving the essential Nε,Nε-dimethyl functionality required for the oxidation step.

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